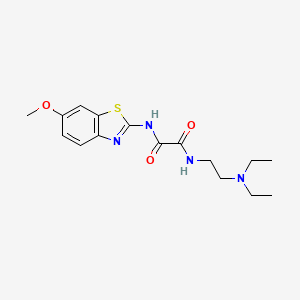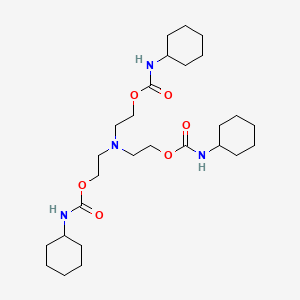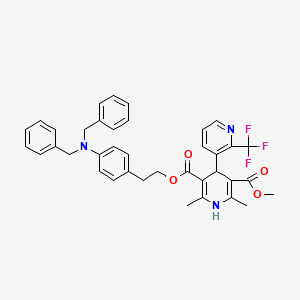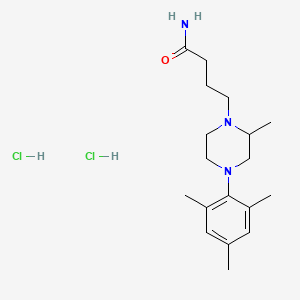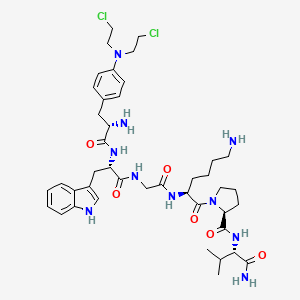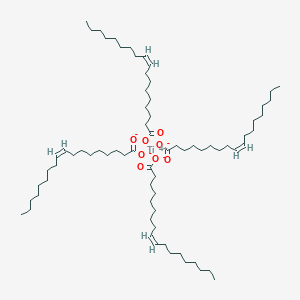
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds contain a 1,2,4-triazole ring substituted by a phenyl group.
Méthodes De Préparation
The synthesis of Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with 5-methyl-1,2,4-triazole-3-thiol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced equipment and techniques to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can lead to the formation of dihydroquinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for modifications that can tailor its properties for specific applications.
Mécanisme D'action
The mechanism of action of Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride involves its interaction with molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Quinoline, 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-, hydrochloride can be compared with other phenyl-1,2,4-triazole derivatives. Similar compounds include N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine and bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane . These compounds share structural similarities but differ in their specific substituents and overall properties, which can influence their reactivity and applications.
This compound stands out due to its unique combination of a quinoline ring and a triazole moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
87236-37-1 |
|---|---|
Formule moléculaire |
C12H11ClN4S |
Poids moléculaire |
278.76 g/mol |
Nom IUPAC |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]quinoline;hydrochloride |
InChI |
InChI=1S/C12H10N4S.ClH/c1-8-13-12(16-15-8)17-11-7-6-9-4-2-3-5-10(9)14-11;/h2-7H,1H3,(H,13,15,16);1H |
Clé InChI |
HUJDPRQNQXQQOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1)SC2=NC3=CC=CC=C3C=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


